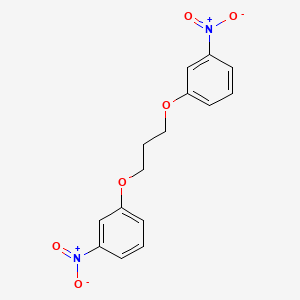

1,3-Bis(3-nitrophenoxy)propane

Description

General Overview of Bis(phenoxy)propane Scaffolds in Organic Chemistry

Bis(phenoxy)propane scaffolds are characterized by two phenoxy groups linked by a propane (B168953) chain. This structural motif offers a degree of flexibility and a defined spatial orientation of the aromatic rings, which can be tailored for various applications. These scaffolds are integral to the synthesis of more complex molecules, including polymers and pharmacologically active agents. researchgate.netresearchgate.net For instance, they form the backbone of certain high-performance polymers like poly(amide-imide)s and polyamides, where the propane linker imparts desirable properties such as solubility and processability. researchgate.nettandfonline.com The versatility of the bis(phenoxy)propane framework allows for the introduction of various substituents on the phenyl rings, enabling the fine-tuning of the molecule's electronic and steric properties.

Significance of Nitrated Aromatic Ethers in Advanced Chemical Synthesis

Nitrated aromatic ethers are a class of compounds that feature one or more nitro groups (NO₂) attached to an aromatic ring that is also part of an ether linkage. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. nih.gov This property is pivotal in various synthetic transformations.

The nitration of aromatic ethers is a well-established industrial process, crucial for producing intermediates for a wide range of products including dyes, pharmaceuticals, and polymers. google.comresearchgate.nettaylorandfrancis.com The presence of the nitro group can direct further substitutions on the aromatic ring and can be readily converted into other functional groups, such as amines (NH₂), which are precursors to many useful compounds. researchgate.netunacademy.com However, the high reactivity of some nitrated aromatic compounds also makes them valuable in the development of energetic materials. scielo.org.mx

Rationale for Comprehensive Investigation of 1,3-Bis(3-nitrophenoxy)propane

The synthesis of related compounds, such as 1,3-bis(p-nitrophenoxy)propane, has been documented in the context of creating dinitro compounds and as intermediates for other complex molecules. lookchem.comajol.info The study of this compound can therefore contribute to the broader understanding of how substituent placement on the phenoxy rings affects the properties and reactivity of the entire molecule.

Outline of Key Academic Research Areas

The academic research surrounding this compound and its analogues primarily falls into the following areas:

Synthesis and Characterization: The development of efficient synthetic routes to produce this compound and related structures is a fundamental area of research. This includes the reaction of a dihaloalkane with a nitrophenol. tandfonline.com Characterization involves techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compound. ajol.info

Polymer Chemistry: A significant application of bis(phenoxy)propane derivatives is in the synthesis of high-performance polymers. The dinitro compound can be reduced to a diamine, which then serves as a monomer for the production of polyamides and poly(amide-imide)s. tandfonline.comajol.info The properties of these polymers, such as thermal stability and solubility, are of great interest.

Materials Science: The introduction of nitro groups suggests potential applications in the field of energetic materials. Research in this area would involve determining properties such as thermal stability, density, and oxygen balance. scielo.org.mx

Data Table

The following table summarizes some of the key physicochemical properties of related compounds, providing context for the potential characteristics of this compound.

| Property | Value (for related compounds) | Reference |

| Molecular Formula | C₁₅H₁₄N₂O₆ | lookchem.com |

| Molecular Weight | 318.286 g/mol | lookchem.com |

Structure

3D Structure

Properties

CAS No. |

14467-65-3 |

|---|---|

Molecular Formula |

C15H14N2O6 |

Molecular Weight |

318.28 g/mol |

IUPAC Name |

1-nitro-3-[3-(3-nitrophenoxy)propoxy]benzene |

InChI |

InChI=1S/C15H14N2O6/c18-16(19)12-4-1-6-14(10-12)22-8-3-9-23-15-7-2-5-13(11-15)17(20)21/h1-2,4-7,10-11H,3,8-9H2 |

InChI Key |

WPUUBEBNMZPNCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 1,3 Bis 3 Nitrophenoxy Propane

Classical Etherification Methods for 1,3-Bis(3-nitrophenoxy)propane Synthesis

The primary route for synthesizing this compound and its analogs is through classical etherification, most notably the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

The synthesis of this compound is achieved by a double nucleophilic substitution reaction. The process begins with the deprotonation of 3-nitrophenol (B1666305) using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic 3-nitrophenoxide ion. researchgate.net This phenoxide then acts as a nucleophile, attacking a propane (B168953) derivative with leaving groups on both the 1 and 3 positions, typically 1,3-dibromopropane (B121459) or 1,3-dichloropropane. researchgate.net

The reaction proceeds via an Sₙ2 mechanism, where two equivalents of the 3-nitrophenoxide sequentially displace the halide leaving groups on the propane chain. wikipedia.orgmasterorganicchemistry.com The presence of the electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic proton, facilitating the formation of the phenoxide.

A typical reaction setup involves stirring 3-nitrophenol and a 1,3-dihalopropane with a base in a suitable solvent and often heating to drive the reaction to completion. The synthesis of a similar compound, 1,3-bis(4-carboxyphenoxy)propane, was achieved by reacting 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of NaOH. researchgate.net

| Phenol (B47542) Derivative | Propane Derivative | Base | Solvent | Reference |

|---|---|---|---|---|

| 3-Nitrophenol | 1,3-Dibromopropane | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Analogous Reaction |

| 4-Hydroxybenzoic Acid | 1,3-Dibromopropane | Sodium Hydroxide (NaOH) | Water/Methanol | researchgate.net |

| 4-Hydroxybenzaldehyde | 1,3-Bis(bromomethyl)benzene | Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (THF) | mdpi.com |

The choice of solvent is critical for optimizing the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are highly effective. acs.org These solvents excel at solvating the cation of the base (e.g., K⁺ from K₂CO₃), which leaves the phenoxide anion less solvated and therefore more "naked" and reactive as a nucleophile. masterorganicchemistry.com This enhanced nucleophilicity leads to faster reaction rates and higher yields.

While catalysis is not strictly required for this reaction, phase-transfer catalysts (PTCs) like tetralkylammonium salts can be employed to improve reaction efficiency, especially in biphasic systems (e.g., aqueous/organic). jetir.orgacs.org The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. jetir.org This approach aligns with green chemistry principles by potentially allowing the use of water instead of organic solvents. jetir.org

Chemical Transformations of the Nitrophenoxy Moieties

The nitro groups in this compound are key functional handles that can be readily transformed, primarily into amino groups. This transformation is fundamental for converting the compound into a useful monomer for polymerization.

The conversion of the dinitro compound to its corresponding diamino derivative, 1,3-bis(3-aminophenoxy)propane, is most commonly achieved through catalytic hydrogenation. This process is a nitro group reduction rather than a reductive amination of a carbonyl. The reaction involves treating the dinitro compound with a reducing agent in the presence of a metal catalyst.

A highly effective and widely used method is hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. chemicalbook.com In a procedure for a similar compound, 1,3-bis(3-nitrophenoxy)benzene (B13770169) was successfully reduced using 5% Pd/C in an ethanol (B145695) solvent under a hydrogen pressure of 2 MPa. chemicalbook.com Other reducing systems, such as hydrazine (B178648) hydrate (B1144303) with a catalyst like Pd/C or iron/tin in the presence of hydrochloric acid, are also viable for this transformation. mdpi.com The selection of the reduction method depends on factors such as scale, functional group tolerance, and desired purity.

| Starting Material | Reducing Agent | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1,3-Bis(3-nitrophenoxy)benzene | Hydrogen (H₂) | 5% Palladium on Carbon (Pd/C) | Ethanol | 1,3-Bis(3-aminophenoxy)benzene | chemicalbook.com |

| Aromatic Nitro Compounds | Hydrazine Hydrate | Palladium on Carbon (Pd/C) | Ethanol/Methanol | Aromatic Amines | mdpi.com |

| 2,4-Dinitrotoluene | Hydrogen Sulfide (H₂S) + Carbon Monoxide (CO) | Sulphided Co or Fe on Al₂O₃ | Toluene | 2,4-Diaminotoluene |

The resulting diamine, 1,3-bis(3-aminophenoxy)propane, is a valuable monomer for synthesizing high-performance polymers. The two primary amine groups can react with various co-monomers to form polymer chains. For instance, reaction with dianhydrides (such as pyromellitic dianhydride or bisphenol A dianhydride) through a polycondensation reaction yields polyimides. nasa.govossila.comacs.org Similarly, reaction with diacyl chlorides leads to the formation of polyamides. researchgate.net

The flexible propane linker in the monomer backbone imparts increased solubility and processability to the resulting polymers compared to those made from more rigid diamines. nasa.gov By incorporating this monomer, the properties of the final polymer, such as glass transition temperature (Tg), melt viscosity, and toughness, can be precisely controlled. nasa.gov This makes 1,3-bis(3-aminophenoxy)propane and its analogs important building blocks in the design of advanced materials for applications in adhesives, composite matrices, and films. nasa.govossila.com

Green Chemistry Principles in the Synthesis of this compound Analogs

Applying green chemistry principles to the synthesis of this compound and its analogs can reduce environmental impact and improve efficiency. Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic systems that minimize waste.

The use of phase-transfer catalysts (PTCs) in Williamson ether synthesis is another green approach. jetir.orgrsc.org PTCs can facilitate the use of water as a solvent, reducing the reliance on volatile organic compounds (VOCs). jetir.org Furthermore, research into catalytic versions of the Williamson synthesis aims to use less hazardous alkylating agents and eliminate the production of salt byproducts, although these methods often require very high temperatures. acs.org For the reduction step, catalytic hydrogenation is inherently green as it has high atom economy and produces water as the only major byproduct.

Elucidation of Reaction Mechanisms and Kinetics in 1,3 Bis 3 Nitrophenoxy Propane Chemistry

Mechanistic Studies of Ether Bond Formation in Phenoxy-Propane Systems

The formation of the two ether linkages in 1,3-bis(3-nitrophenoxy)propane is typically achieved through a Williamson ether synthesis. This long-established and versatile method involves the reaction of a phenoxide with an alkyl halide. wikipedia.org In the case of this compound, the synthesis would involve the reaction of 3-nitrophenoxide with a 1,3-dihalopropane (e.g., 1,3-dibromopropane (B121459) or 1,3-dichloropropane).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This mechanism is characterized by a single concerted step in which the nucleophilic phenoxide ion attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous formation of the carbon-oxygen bond and cleavage of the carbon-halogen bond. masterorganicchemistry.com The reaction proceeds through a backside attack, resulting in an inversion of configuration at the electrophilic carbon.

Deprotonation of 3-nitrophenol (B1666305): In the first step, a base is used to deprotonate the phenolic hydroxyl group of 3-nitrophenol, forming the 3-nitrophenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The acidity of the phenol (B47542) is enhanced by the electron-withdrawing nitro group, facilitating this deprotonation step.

Nucleophilic Substitution: The resulting 3-nitrophenoxide ion then acts as a nucleophile and attacks one of the electrophilic carbon atoms of the 1,3-dihalopropane in an SN2 reaction. This results in the formation of 1-(3-nitrophenoxy)-3-halopropane as an intermediate. A second equivalent of 3-nitrophenoxide then attacks the remaining electrophilic carbon of this intermediate in another SN2 reaction to yield the final product, this compound.

The choice of solvent is critical for the success of the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anionic nucleophile more available to participate in the reaction. wikipedia.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Investigation of Nitro Group Reactivity and Transformations

The two nitro groups on the aromatic rings of this compound are key functional groups that can undergo a variety of chemical transformations, most notably reduction to amino groups. The reactivity of these nitro groups is influenced by their position on the benzene (B151609) ring and the presence of the ether linkage.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis and can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. masterorganicchemistry.com The general pathway for the reduction of a nitro group to an amine involves a series of intermediates, including nitroso and hydroxylamine (B1172632) species. orientjchem.org

Two primary mechanistic pathways are generally considered for the reduction of aromatic nitro compounds:

Direct (or Hydrogenation) Pathway: In this pathway, the nitro group is successively reduced to a nitroso group, then to a hydroxylamine, and finally to an amine. This is a common mechanism observed in catalytic hydrogenation. orientjchem.org

Condensation (or Azo) Pathway: This pathway involves the condensation of a nitroso intermediate with a hydroxylamine intermediate to form an azoxy compound, which is then further reduced to an azo compound, a hydrazo compound, and finally cleaved to form two molecules of the amine. rsc.org

The specific mechanism that predominates can depend on the reaction conditions, including the catalyst used, the solvent, and the pH of the reaction medium. For instance, in catalytic hydrogenation over palladium or platinum catalysts, the direct pathway is often favored. orientjchem.org

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. wikipedia.org Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less relevant for the transformations of this compound itself unless harsh conditions are employed that could lead to cleavage of the ether bond. quora.com

Kinetic and Thermodynamic Parameters of Key Synthetic Steps

For the Williamson Ether Synthesis:

Kinetics: The SN2 reaction is a second-order reaction, with the rate depending on the concentrations of both the phenoxide and the alkyl halide. The rate is sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides, such as 1,3-dihalopropanes, are ideal substrates for SN2 reactions. masterorganicchemistry.com The rate can be significantly influenced by the choice of solvent, with polar aprotic solvents generally leading to faster reactions. wikipedia.org The nucleophilicity of the phenoxide is also a key factor; the electron-withdrawing nitro group in the meta position will have a modest effect on the nucleophilicity of the phenoxide compared to a para-nitro substituent.

The following table provides a qualitative overview of the expected influence of various factors on the kinetics of the Williamson ether synthesis of this compound.

| Factor | Influence on Reaction Rate | Rationale |

| Substrate | Primary dihalopropane is favorable | Minimizes steric hindrance for SN2 attack. |

| Nucleophile | 3-nitrophenoxide is a good nucleophile | The negative charge is localized on the oxygen atom. |

| Leaving Group | I > Br > Cl | Weaker carbon-halogen bond leads to a better leaving group. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) is favorable | Solvates the cation, leaving a "naked" and more reactive nucleophile. |

| Temperature | Increased temperature increases rate | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

For Nitro Group Reduction:

Kinetics: The kinetics of catalytic hydrogenation of aromatic nitro compounds can be complex and are often described by Langmuir-Hinshelwood models, where the reaction occurs on the surface of the catalyst. chlorpars.comnih.gov The rate can be influenced by factors such as hydrogen pressure, catalyst loading, temperature, and substrate concentration. The presence of two nitro groups in this compound may lead to a stepwise reduction, and the relative rates of the first and second reduction can be influenced by the electronic effects of the already reduced group. Electron-donating groups generally decrease the rate of reduction of a nitro group on the same ring. orientjchem.org

Thermodynamics: The reduction of nitro groups to amines is a highly exothermic process and is thermodynamically very favorable.

Computational Chemistry as a Tool for Reaction Mechanism Prediction and Validation

In the absence of detailed experimental studies for a specific compound like this compound, computational chemistry serves as a powerful tool for predicting and validating reaction mechanisms. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to model the reaction pathways, locate transition states, and calculate activation energies and reaction enthalpies. rsc.org

Applications in the Study of this compound Chemistry:

Ether Bond Formation: Computational models can be used to study the SN2 transition state for the reaction of 3-nitrophenoxide with 1,3-dihalopropane. This can provide insights into the geometry of the transition state, the influence of the solvent on the activation barrier, and the relative reactivity of different dihalopropanes. rsc.org

Nitro Group Reduction: DFT calculations can help to elucidate the mechanism of nitro group reduction on a catalyst surface. By modeling the adsorption of the reactant and intermediates on the catalyst and calculating the energy barriers for the individual reduction steps, it is possible to predict the most likely reaction pathway. orientjchem.org

The following table summarizes the types of information that can be obtained from computational studies for the reactions of this compound.

| Reaction | Computational Method | Information Obtained |

| Ether Bond Formation | DFT | Transition state geometry, activation energy, influence of solvent, reaction enthalpy. |

| Nitro Group Reduction | DFT, Molecular Dynamics | Adsorption energies on catalyst surface, reaction intermediates, activation barriers for reduction steps, preferred reaction pathway. |

By combining the general principles of organic reaction mechanisms with the insights gained from computational studies on analogous systems, a comprehensive understanding of the chemistry of this compound can be developed.

Coordination Chemistry and Metal Complexation of 1,3 Bis 3 Nitrophenoxy Propane and Its Analogues

Design Principles for Chelating Ligands Based on the Propane (B168953) Backbone

The design of effective chelating ligands hinges on several key principles that dictate their ability to bind to a metal center. The propane backbone in ligands like 1,3-bis(3-nitrophenoxy)propane provides a flexible yet defined spacer between two coordinating phenoxy groups. This flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. libretexts.org

A critical parameter in the design of bidentate chelating ligands is the "bite angle," which is the angle formed between the two donor atoms and the metal center (P-M-P in the case of bisphosphine ligands). libretexts.orgrsc.org The length and flexibility of the propane backbone directly influence this bite angle. For a 1,3-disubstituted propane system, the resulting six-membered chelate ring is generally stable. The substituents on the phenoxy rings, such as the nitro groups in this compound, also play a crucial role. These electron-withdrawing groups can modulate the electron density on the oxygen donor atoms, thereby influencing the strength of the metal-ligand bond. researchgate.net

Furthermore, the steric bulk of the substituents can impact the coordination environment around the metal center, potentially preventing the coordination of additional ligands and favoring lower coordination numbers. libretexts.org The interplay between the backbone flexibility, bite angle, and electronic and steric effects of the substituents are all crucial considerations in designing chelating ligands for specific applications. nih.gov

Synthetic Methodologies for Metal Complexes Incorporating Bis(phenoxy)propane Derivatives

The synthesis of metal complexes with bis(phenoxy)propane derivatives typically involves the reaction of the pro-ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions can significantly influence the final product.

Bis(phenoxy)propane and its analogues have been shown to chelate a wide variety of transition and main group metal ions. nih.govrsc.org The synthesis often involves a deprotonation step of the phenolic hydroxyl groups using a base, followed by the addition of a metal salt. For instance, group 4 metal complexes have been synthesized by in situ deprotection with n-butyllithium followed by the addition of metal chlorides or amides. nih.gov Similarly, complexes of Ni(II), Cu(II), Mn(II), and Fe(II) have been prepared by reacting 1,3-bis(diphenylphosphino)propane (B126693) with the corresponding metal salts. nih.gov

The general synthetic route can be represented as: Pro-ligand + Base → Ligand anion Ligand anion + Metal salt → Metal complex

Commonly used metal sources include metal chlorides, acetates, and nitrates. nih.govsphinxsai.com The reaction conditions, such as temperature and solvent, are optimized to ensure the formation of the desired complex and to control its stoichiometry and geometry.

Table 1: Examples of Synthesized Metal Complexes with Related Ligands

| Ligand Type | Metal Ion(s) | Synthetic Approach | Reference |

|---|---|---|---|

| ansa-permethylindenyl-phenoxy | Ti, Zr, Hf | In situ deprotection with nBuLi followed by addition of metal chloride or amide | nih.gov |

| Phenoxy-imine | Cr(III), Fe(III), Ru(III) | Reaction of ligand with metal chloride salts | researchgate.net |

| β-diketone | Cu(II), Co(II), Ni(II), Mn(II), Zn(II) | Reaction of ligand with metal acetate (B1210297) in ethanol (B145695) | sphinxsai.com |

The coordination geometry of the resulting metal complexes is a critical factor determining their properties and reactivity. This geometry is influenced by the nature of the metal ion, the ligand's bite angle, and steric and electronic factors. libretexts.org Common coordination numbers for transition metals range from 4 to 6, leading to geometries such as tetrahedral, square planar, trigonal bipyramidal, and octahedral. libretexts.orglibretexts.org

For example, a dicopper(II) complex of a related ligand, 1,3-bis[N,N-bis(2-picolyl)amino]propan-2-ol, was characterized by X-ray diffraction, revealing the coordination environment around the copper centers. mdpi.com Similarly, the solid-state crystal structures of ansa-permethylindenyl-phenoxy (PHENI*) transition-metal chloride complexes indicate a preference for one of two conformations. nih.gov Spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy are also vital tools for elucidating the bonding and structure of these complexes in solution. sphinxsai.comresearchgate.netelectrochemsci.org For instance, in phenoxy-imine metal complexes, new bands in the IR spectra are attributed to the M-O and M-N vibrations, confirming coordination. researchgate.net

Table 2: Coordination Geometries of Metal Complexes with Analogous Ligands | Metal Complex Type | Coordination Number | Geometry | Analytical Technique | Reference | | --- | --- | --- | --- | | Titanium PHENI* Complexes | Not specified | Two preferred conformations | X-ray Crystallography, ¹H NMR | nih.gov | | Phenoxy-imine Cr(III), Fe(III), Ru(III) Complexes | 6 | Octahedral | FT-IR, UV-Vis, Magnetic Susceptibility | researchgate.net | | Dicopper(II) complex of 1,3-bis[N,N-bis(2-picolyl)amino]propan-2-ol | Not specified | Characterized | X-ray Diffraction, IR, UV, ¹H-NMR | mdpi.com |

Supramolecular Assembly and Hydrogen Bonding Networks in Metal-Organic Structures

Beyond the primary coordination sphere, noncovalent interactions such as hydrogen bonding and π-π stacking play a crucial role in the formation of supramolecular assemblies and metal-organic frameworks (MOFs). nih.govfrontiersin.org These interactions direct the self-assembly of individual metal complexes into highly ordered, extended structures. mdpi.com

The nitro groups in this compound can act as hydrogen bond acceptors, potentially interacting with co-ligands or solvent molecules that are hydrogen bond donors. rsc.orgillinois.edu The strength of these hydrogen bonds can influence the redox behavior of the metal center and stabilize certain oxidation states. rsc.org For instance, intramolecular N-H···Cl-Cu hydrogen bonds have been shown to affect the reduction potential of the Cu(II)/Cu(I) couple. rsc.org

In metal-organic structures, these directional interactions are key to controlling the dimensionality and topology of the resulting network. nih.gov The interplay between metal-ligand coordination and supramolecular interactions allows for the rational design of materials with specific pore sizes and functionalities. frontiersin.orgbham.ac.uk The formation of an open framework rectangular grid through the self-assembly of 1,3-bis(4-pyridyl)propane with copper salts exemplifies the power of this approach. rsc.org

Catalytic Applications of Coordination Complexes Derived from Related Ligands

Coordination complexes derived from bis(phenoxy)propane and related ligands have shown significant promise in various catalytic applications, particularly in polymerization and oxidation reactions. researchgate.netresearchgate.net The catalytic activity is often intimately linked to the electronic and steric properties of the ligand, which in turn are dictated by the substituents on the phenoxy rings and the nature of the metal center.

For example, titanium PHENI* complexes, when activated with polymethylaluminoxane (sMAO), exhibit exceptional activity for the polymerization of ethylene, producing ultrahigh-molecular-weight polyethylene. nih.gov The electron-donating or withdrawing nature of the substituents on the phenoxy ligand can be a crucial factor in determining the catalytic performance. researchgate.net

In the realm of oxidation catalysis, ruthenium(III) complexes with phenoxy-imine ligands have demonstrated high catalytic efficacy in the oxidation of cyclohexane. researchgate.net Similarly, dicopper complexes have been investigated for their ability to catalyze the oxidation of catechols, mimicking the function of certain enzymes. mdpi.com The design of the ligand scaffold is paramount in creating catalysts with high activity, selectivity, and stability. rsc.org

Table 3: Catalytic Applications of Related Coordination Complexes

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Titanium PHENI* complexes on sMAO | Ethylene Polymerization | Exceptional catalytic activity, formation of UHMWPE | nih.gov |

| Ru(III) phenoxy-imine complex | Cyclohexane Oxidation | High catalytic effect | researchgate.net |

Polymerization and Advanced Materials Derived from 1,3 Bis 3 Nitrophenoxy Propane Monomers

Polycondensation Reactions Utilizing Aminophenoxy-Propane Intermediates

The versatile 1,3-bis(3-aminophenoxy)propane monomer, derived from 1,3-bis(3-nitrophenoxy)propane, is a foundational component in the synthesis of various high-performance polymers. Its flexible propane (B168953) linker and meta-catenated aromatic rings are instrumental in engineering polymers with desirable physical and thermal characteristics.

Synthesis and Research on Poly(Amide-Imide)s from Functionalized Monomers

A series of novel, optically active poly(amide-imide)s have been synthesized utilizing a diamine structurally similar to the meta-isomer, specifically 1,3-bis(4-aminophenoxy)propane (the para-isomer), in conjunction with various N-trimellitimido-L-amino acids. The synthesis was achieved through a direct polycondensation reaction. ajol.info This process yielded a series of poly(amide-imide)s containing a trimethylene moiety in the main chain, with high yields and inherent viscosities ranging from 0.45 to 0.80 dL/g. ajol.info

The general synthetic route involves the reaction of the diamine with diacid-imides in a medium of N-methyl-2-pyrrolidone (NMP), facilitated by triphenyl phosphite and pyridine as condensing agents, with the addition of calcium chloride. The resulting polymers were characterized by FTIR spectroscopy and elemental analysis to confirm their chemical structures. ajol.info

One of the notable features of these poly(amide-imide)s is their excellent solubility. They readily dissolve at room temperature in a range of organic solvents, including N,N'-dimethyl formamide (DMF), N,N'-dimethyl acetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). ajol.info This solubility is a significant advantage for processing and fabricating these polymers into films and coatings.

Development of Novel Polyamides Incorporating the Propane Linkage

Novel polyamides have been developed incorporating a flexible trimethylene segment in the main chain through the direct polycondensation of 1,3-bis(4-carboxy phenoxy) propane with various hydantoin derivatives. researchgate.net This reaction, conducted in a medium of N-methyl-2-pyrrolidone, triphenyl phosphite, calcium chloride, and pyridine, produced a series of new polyamides in high yields with inherent viscosities between 0.30 and 0.47 dL/g. researchgate.net The successful synthesis and chemical structure of these polyamides were confirmed using FT-IR and 1H-NMR spectroscopy, as well as elemental analysis. researchgate.net

Structure-Property Relationships in Polymers with Bis(phenoxy)propane Units

The molecular architecture of the bis(phenoxy)propane unit plays a critical role in defining the macroscopic properties of the resulting polymers. The flexibility of the propane linker and the geometry of the aromatic ring substitution directly influence the polymer's physical and thermal characteristics.

Influence of Monomer Structure on Polymer Chain Conformation

The incorporation of the flexible 1,3-bis(phenoxy)propane linkage into the polymer backbone generally leads to enhanced solubility and processability. The propane segment introduces kinks in the polymer chain, disrupting the chain packing and reducing the crystallinity that is often responsible for the poor solubility of wholly aromatic polymers.

In the case of polyamides derived from 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives, the presence of the flexible trimethylene segments in the main chain contributes to their amorphous nature. researchgate.net Similarly, for poly(amide-imide)s synthesized from 1,3-bis(4-aminophenoxy)propane, the introduction of this flexible spacer, in combination with bulky side groups from the L-amino acid moieties, results in polymers that are readily soluble in various organic solvents. ajol.info The specific geometry of the phenoxy linkage (meta- vs. para-) also has a significant impact. Meta-isomers, such as the one derived from this compound, are known to create more kinked and less linear polymer chains compared to their para-isomer counterparts. This generally leads to lower glass transition temperatures and increased solubility.

Thermal Properties and Processability Considerations in Designed Polymers

The thermal stability of polymers derived from bis(phenoxy)propane monomers is a key attribute for their application in high-performance systems. Thermogravimetric analysis (TGA) is commonly used to evaluate these properties.

For the poly(amide-imide)s synthesized from 1,3-bis(4-aminophenoxy)propane, TGA results indicate good thermal stability, with a 10% weight loss temperature occurring above 360 °C in a nitrogen atmosphere. ajol.info These polymers also left a significant char yield of 42.0–55.6% at 600 °C, indicating a degree of flame retardancy. ajol.info

Polyamides based on 1,3-bis(4-carboxy phenoxy) propane exhibited glass-transition temperatures (Tg) between 130 and 155 °C, as determined by differential scanning calorimetry (DSC). researchgate.net Their thermal stability was also robust, with 5% weight loss temperatures ranging from 325 to 415 °C under a nitrogen atmosphere. researchgate.net The good solubility of these polymers in various organic solvents, coupled with their thermal stability, makes them amenable to solution-based processing techniques for creating films and coatings.

| Polymer Type | Monomers | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (TGA) | 5% Weight Loss Temperature (TGA) | Solubility |

|---|---|---|---|---|---|

| Poly(amide-imide)s | 1,3-bis(4-aminophenoxy)propane and N-trimellitimido-L-amino acids | Not Reported | > 360 °C | Not Reported | Soluble in DMF, DMAc, DMSO, NMP |

| Polyamides | 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives | 130 - 155 °C | Not Reported | 325 - 415 °C | Good |

Applications in High-Performance Polymer Systems

Polymers derived from bis(phenoxy)propane monomers, such as the aminophenoxy-propane intermediates from this compound, are prime candidates for a variety of high-performance applications. Their combination of good thermal stability, excellent solubility, and processability makes them suitable for use in advanced materials.

Potential applications for these poly(amide-imide)s and polyamides include:

Advanced Coatings and Films: Their solubility allows for the formation of thin, uniform films and coatings with high thermal resistance, which can be used in microelectronics and aerospace applications.

Membranes for Gas Separation: The ability to form robust films suggests potential use in membrane technologies for gas separation, where both thermal and chemical resistance are crucial.

High-Temperature Adhesives: The strong intermolecular forces and thermal stability of these polymers make them suitable for use as adhesives in environments where conventional adhesives would fail.

Matrix Resins for Composites: Their processability allows them to be used as matrix resins for fiber-reinforced composites, offering a good balance of mechanical properties and thermal stability for demanding structural applications.

The specific properties of the polymers can be tailored by the choice of co-monomers, allowing for the design of materials with optimized performance for specific applications.

Computational and Theoretical Investigations of 1,3 Bis 3 Nitrophenoxy Propane Systems

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 1,3-Bis(3-nitrophenoxy)propane, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be employed to determine its electronic characteristics. These calculations provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

Molecular Orbital (MO) theory offers a sophisticated model of chemical bonding. By solving the Schrödinger equation for the molecule, a set of molecular orbitals and their corresponding energy levels are obtained. For this compound, this analysis would reveal the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The analysis would likely show that the HOMO is primarily localized on the phenoxy rings, while the LUMO is concentrated around the electron-withdrawing nitro groups. This distribution is crucial for predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar aromatic ether compounds.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Highest Occupied Molecular Orbital |

| LUMO | -2.15 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.10 | Energy difference |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, these methods can be used to explore potential reaction pathways, such as its synthesis or decomposition. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.

The identification of transition states is particularly important as they represent the energy barrier that must be overcome for a reaction to proceed. The structure and energy of the transition state provide valuable information about the reaction mechanism. For instance, in the synthesis of this compound, which could involve a Williamson ether synthesis, computational modeling could elucidate the SN2 transition state.

Techniques such as the nudged elastic band (NEB) method or intrinsic reaction coordinate (IRC) calculations are commonly used to connect reactants and products through the transition state, providing a detailed picture of the reaction pathway.

Table 2: Illustrative Calculated Activation Energies for a Postulated Reaction of this compound (Note: This data is hypothetical and serves to demonstrate the type of information obtained from reaction pathway modeling.)

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Ether Cleavage | DFT (B3LYP) | 6-31G(d) | 35.8 |

| Nitro Group Reduction | DFT (B3LYP) | 6-31G(d) | 42.1 |

Advanced Simulation Techniques for Conformational and Intermolecular Interactions

The flexible propane (B168953) linker in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Advanced simulation techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are employed to explore the conformational landscape of such molecules. These methods can identify the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and biological activity.

Furthermore, these simulations can shed light on intermolecular interactions. In a condensed phase (liquid or solid), molecules of this compound will interact with each other through various non-covalent forces, including van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. MD simulations can model these interactions and predict macroscopic properties like density and heat of vaporization. Analysis of the radial distribution functions from these simulations can reveal the average distances and coordination numbers of neighboring molecules.

Table 3: Example of Conformational Analysis Results for this compound (Note: The data presented is hypothetical, illustrating potential outcomes of a conformational search.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O-C-C-C) |

| 1 (Global Minimum) | 0.00 | 178.5° |

| 2 | 1.25 | 65.2° |

| 3 | 2.89 | -68.9° |

Predictive Quantum Chemical Calculations for Chemical Reactivity

Quantum chemical calculations offer a powerful means to predict the chemical reactivity of molecules. By analyzing the electronic structure, various reactivity descriptors can be calculated. For this compound, these descriptors can help predict how the molecule will behave in the presence of different reagents.

One key aspect is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ether and nitro groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected on the hydrogen atoms of the aromatic rings.

Other reactivity indices, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack with greater precision. These predictive models are invaluable in designing new synthetic routes and understanding the molecule's potential applications.

Table 4: Hypothetical Local Reactivity Descriptors for this compound (Note: This table contains illustrative data to exemplify the output of reactivity calculations.)

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| Nitro-group Nitrogen | 0.015 | 0.120 |

| Ether Oxygen | 0.085 | 0.030 |

| Carbon ortho to Nitro | 0.110 | 0.045 |

| Carbon para to Nitro | 0.105 | 0.050 |

Emerging Research Frontiers and Future Prospects

Exploration of New Synthetic Pathways and Green Methodologies

The synthesis of 1,3-Bis(3-nitrophenoxy)propane can be conceptually approached through established chemical reactions, although specific literature detailing its synthesis is scarce. The most probable synthetic route is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This well-established method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In a plausible pathway for this compound, 3-nitrophenol (B1666305) would be deprotonated by a strong base, such as sodium hydride or potassium hydroxide (B78521), to form the corresponding 3-nitrophenoxide. This nucleophilic phenoxide would then react with 1,3-dibromopropane (B121459) in a double substitution reaction to yield the target molecule.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| 3-Nitrophenol | 1,3-Dibromopropane | Williamson Ether Synthesis | This compound |

Future research is likely to focus on optimizing this synthesis and exploring greener methodologies. Traditional organic solvents often used in such syntheses are a growing environmental concern. nih.gov Consequently, the development of synthetic protocols that utilize more environmentally benign solvents, such as water or ionic liquids, is a key research area. nih.gov Catalyst-free reaction conditions or the use of phase-transfer catalysts could also enhance the sustainability and efficiency of the synthesis. utahtech.edu Furthermore, exploring microwave-assisted synthesis could potentially reduce reaction times and improve yields, aligning with the principles of green chemistry.

Design of Functional Materials with Tailored Properties

The molecular architecture of this compound provides a versatile platform for the design of functional materials. The presence of aromatic nitro groups is particularly significant. Aromatic nitro compounds are known to be reducible to their corresponding amines, which are valuable intermediates in the synthesis of dyes, polymers, and pharmaceuticals. nih.gov The reduction of the two nitro groups in this compound would yield 1,3-Bis(3-aminophenoxy)propane, a diamine monomer. This diamine could be a building block for the synthesis of novel polyamides or polyimides. Aromatic polyamides, for instance, are known for their exceptional thermal stability and mechanical properties. researchgate.net

By reacting the diamino derivative of this compound with various dianhydrides or diacyl chlorides, a range of polymers with tailored properties could be developed. The flexible propane (B168953) linker in the monomer backbone would be expected to influence the solubility and processing characteristics of the resulting polymers.

Furthermore, the nitro groups themselves can impart specific functionalities. Nitroaromatic compounds have been investigated for their applications in materials science, including as components of energetic materials and as precursors to materials with interesting optical and electronic properties. nih.gov The presence of two such groups in this compound could lead to materials with enhanced thermal stability or specific chromophoric properties.

Interdisciplinary Applications in Sustainable Chemistry and Advanced Technologies

The potential applications of this compound and its derivatives span several interdisciplinary fields. In the realm of sustainable chemistry, the development of green synthetic routes for this compound is a primary focus. nih.govrsc.org Beyond its synthesis, its derivatives could find use in environmentally focused applications. For example, polymers derived from its amino-functionalized counterpart could be explored for applications in gas separation membranes or as high-performance engineering plastics with improved processability.

In advanced technologies, the nitroaromatic nature of the compound opens up avenues for exploration in electronics and photonics. Nitroaromatic compounds can exhibit nonlinear optical properties, which are of interest for applications in telecommunications and optical computing. While not yet demonstrated for this specific molecule, it represents a potential area of future investigation.

Moreover, the bioreductive activation of nitroaromatic compounds under hypoxic conditions is a strategy being explored in medicinal chemistry for the development of targeted cancer therapies. mdpi.com This suggests that this compound and its derivatives could be investigated as potential prodrugs or as components of fluorescent probes for imaging hypoxic tumors. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis(3-nitrophenoxy)propane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 3-nitrophenol reacts with 1,3-dihalopropane (e.g., 1,3-dibromopropane) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (70–100°C). A molar ratio of 2:1 (phenol:halide) with a base (e.g., K₂CO₃) ensures deprotonation and promotes ether bond formation. Reaction monitoring via TLC or HPLC is critical to optimize time (4–8 hours) and avoid side products like oligomers. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for aromatic protons (δ 7.5–8.5 ppm, meta-substituted nitro groups) and methylene protons (δ 3.8–4.2 ppm for –O–CH₂–, δ 1.8–2.2 ppm for central –CH₂–).

- ¹³C NMR : Peaks at ~160 ppm (C–O), 125–140 ppm (aromatic carbons), and 30–40 ppm (methylene carbons).

- IR : Strong bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) and 1240 cm⁻¹ (C–O–C ether stretch). Compare with PubChem data for validation .

Advanced Research Questions

Q. What role does this compound play in designing metal-organic frameworks (MOFs), and how does its nitro group influence coordination chemistry?

- Methodological Answer : The nitro group acts as a weak Lewis base, enabling coordination with transition metals (e.g., Mn²⁺, Cu²⁺) to form MOFs. In a reported Mn-based MOF, nitro oxygen atoms participate in hydrogen bonding, stabilizing the framework. To design such MOFs, combine the ligand with metal salts (e.g., MnCl₂) in a solvothermal system (DMF/water, 120°C, 24 hours). Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P21/n space group with lattice parameters (a = 10.839 Å, b = 17.117 Å, c = 11.396 Å), confirming a distorted octahedral geometry around the metal center. Thermal stability (TGA up to 250°C) and porosity (BET surface area ~500 m²/g) should be characterized .

Q. How can researchers resolve contradictions in reported thermal stability data for nitro-aromatic compounds like this compound?

- Methodological Answer : Contradictions often arise from impurities or varying measurement techniques. Standardize protocols:

Use high-purity samples (HPLC-grade, >99%).

Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to detect decomposition exotherms.

Cross-validate with thermogravimetric analysis (TGA) to correlate mass loss with thermal events.

Compare with computational models (e.g., DFT for bond dissociation energies). For example, a study on similar nitroimidazole derivatives showed decomposition onset at 220°C, consistent with DFT-predicted C–NO₂ bond stability .

Q. What safety protocols are essential when handling this compound in synthetic workflows?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation (GHS H335).

- Storage : Keep in amber glass bottles at 2–8°C, away from reducing agents (risk of nitro group reduction).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA D003 code).

- Emergency : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical aid. Refer to SDS guidelines for carcinogenicity risks (GHS H350) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.